An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid
Introduction: A Molecule of Strategic Importance
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of rational design. 2-Fluoro-4-(trifluoromethoxy)cinnamic acid emerges as a compound of significant interest, embodying the powerful synergy of multiple fluorinated substituents on a versatile cinnamic acid backbone. The presence of an ortho-fluoro group and a para-trifluoromethoxy group on the phenyl ring profoundly influences the molecule's electronic character, lipophilicity, and metabolic stability.
The trifluoromethoxy (-OCF₃) group, in particular, is increasingly favored in drug design as a lipophilic bioisostere for other groups, enhancing membrane permeability and metabolic resistance without adding significant steric bulk.[1] Similarly, the cinnamic acid moiety itself is a well-established pharmacophore, known for a wide spectrum of biological activities including anticancer and antimicrobial properties.[2][3]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It consolidates available data on the core physicochemical properties of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid, provides detailed, field-proven experimental protocols for its characterization, and explains the causality behind these analytical choices to facilitate its application in research and development.
Molecular Identity and Core Properties
Accurate identification is the foundation of all subsequent experimental work. The fundamental properties of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid are summarized below.
| Identifier | Value |
| IUPAC Name | (2E)-3-[2-fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid[4] |
| CAS Number | 1588504-91-9[4][5] |
| Molecular Formula | C₁₀H₆F₄O₃[5][6] |
| Molecular Weight | 250.15 g/mol [5] |
| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)F)C=CC(=O)O |
| Appearance | White to off-white solid |
| Storage | Store long-term in a cool, dry place.[5] |
Synthesis and Purification: The Knoevenagel Condensation Approach
The most reliable and common synthetic route to substituted cinnamic acids is the Knoevenagel condensation.[7][8] This methodology involves the base-catalyzed reaction of an aromatic aldehyde with a compound containing an active methylene group, typically malonic acid. The subsequent decarboxylation of the intermediate yields the desired α,β-unsaturated carboxylic acid.
Experimental Protocol: Synthesis of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid
-
Rationale: This protocol utilizes pyridine as both a solvent and a basic catalyst, with a small amount of piperidine added to accelerate the condensation step. The reaction is driven to completion by heating, which facilitates the elimination of water and carbon dioxide. Acidic workup is essential to protonate the carboxylate salt, causing the final product to precipitate.
-
Materials:
-
2-Fluoro-4-(trifluoromethoxy)benzaldehyde
-
Malonic acid (1.2 equivalents)
-
Pyridine (anhydrous)
-
Piperidine (catalytic amount, ~0.05 equivalents)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol/Water mixture for recrystallization
-
Standard laboratory glassware with reflux condenser
-
-
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Fluoro-4-(trifluoromethoxy)benzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a minimal amount of anhydrous pyridine.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux (typically 90-110 °C) and monitor the evolution of CO₂ gas. The reaction progress should be tracked using Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed (usually 3-5 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing crushed ice and an excess of concentrated HCl. This step neutralizes the pyridine and protonates the product, causing it to precipitate.
-
Collect the crude solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold water to remove any residual acid and pyridine hydrochloride.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2-Fluoro-4-(trifluoromethoxy)cinnamic acid.
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60 °C) overnight.
-
Caption: Synthetic workflow for 2-Fluoro-4-(trifluoromethoxy)cinnamic acid.
Key Physicochemical Parameters
The interplay of the fluoro, trifluoromethoxy, and cinnamic acid moieties dictates the compound's physical behavior, which is critical for its handling, formulation, and biological activity.
| Property | Predicted/Observed Value | Significance in Drug Development |
| Melting Point (°C) | Data not widely published; expected to be a crystalline solid with a sharp melting point. | Indicator of purity; affects formulation and stability. |
| pKa | Predicted ~3.5-4.0 | Governs ionization state at physiological pH, impacting solubility and receptor binding. |
| XlogP | 2.9 (Predicted)[9][10] | A measure of lipophilicity; crucial for predicting membrane permeability and absorption. |
Solubility Profile
The molecule possesses both a polar carboxylic acid head and a nonpolar, highly fluorinated aromatic tail. This amphipathic nature results in moderate solubility in many organic solvents and limited solubility in water.
-
Qualitative Solubility:
-
Soluble: Dimethyl sulfoxide (DMSO), Methanol, Ethanol, Acetone
-
Slightly Soluble: Ethyl Acetate, Dichloromethane
-
Insoluble: Water, Hexanes
-
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
-
Rationale: The shake-flask method is the gold standard for determining aqueous solubility. It establishes equilibrium between the solid compound and the solvent, ensuring an accurate measurement of the saturated solution concentration. HPLC is used for quantification due to its high sensitivity and specificity.
-
Procedure:
-
Add an excess amount of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Allow the suspension to settle. Centrifuge the sample at high speed to pellet the undissolved solid.
-
Carefully extract an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Acidity (pKa)
The pKa of the carboxylic acid is heavily influenced by the electron-withdrawing effects of the fluorine substituents. Both the ortho-fluoro and para-trifluoromethoxy groups pull electron density away from the phenyl ring, stabilizing the carboxylate anion upon deprotonation. This effect makes the compound a stronger acid (lower pKa) compared to unsubstituted cinnamic acid (pKa ≈ 4.4).
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research. A combination of spectroscopic and chromatographic techniques is required for a complete characterization profile.
Caption: Interrelation of analytical techniques for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. While public domain spectra for this specific compound are scarce, the expected chemical shifts can be predicted based on known substituent effects.
-
¹H NMR: Protons on the vinyl group will appear as doublets with a large coupling constant (~16 Hz), characteristic of a trans-alkene. Aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the ¹⁹F nucleus.
-
¹³C NMR: The spectrum will show 10 distinct carbon signals. The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: Two signals are expected: a singlet for the -OCF₃ group and a multiplet for the aromatic C-F.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
-
Expected Characteristic Absorptions:
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation patterns, confirming the compound's identity.
-
Expected Molecular Ion Peak [M]⁺: m/z = 250.15
-
Rationale for Fragmentation: Common fragmentation pathways for cinnamic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxylic acid group (-COOH), which can help in structural confirmation.[11]
Experimental Protocol: HPLC Purity and Stability-Indicating Assay
-
Rationale: A stability-indicating HPLC method is crucial as it can separate the intact parent compound from any potential degradants, impurities, or byproducts. This protocol is designed to be a self-validating system for ensuring the purity and stability of the compound.
-
Procedure:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: Start with a high percentage of Mobile Phase A (e.g., 90%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes. This ensures that both polar and nonpolar impurities are eluted and resolved.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound shows maximum absorbance (determined by a UV scan, likely around 280-310 nm).
-
Purity Calculation: Inject a known concentration of the sample. Purity is calculated as the peak area of the main component divided by the total peak area of all components, expressed as a percentage. For a robust assay, this should be performed against a qualified reference standard.
-
Stability and Reactivity Profile
Understanding the stability of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid is vital for its storage, handling, and application in biological or material systems.
-
General Stability: The compound is stable under normal storage conditions (room temperature, protected from light).[12] The trifluoromethoxy group is highly stable and resistant to metabolic degradation, a key feature for its use in drug candidates.[1][12]
-
pH-Dependent Stability: In solution, stability is pH-dependent. At high pH, the compound exists as the more soluble carboxylate salt but may be more susceptible to oxidative degradation.[12] At very low pH, it is fully protonated and less soluble.
-
Reactivity:
-
Carboxylic Acid: Can undergo standard reactions such as esterification (with alcohols), amidation (with amines), and reduction.[12]
-
Alkene Double Bond: The α,β-unsaturated system is susceptible to addition reactions.[12]
-
Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the substituents.[12]
-
Conclusion
2-Fluoro-4-(trifluoromethoxy)cinnamic acid is a highly functionalized molecule with a rich physicochemical profile. Its defining features—strong acidity, significant lipophilicity, and inherent stability conferred by its fluorinated moieties—make it a compelling building block for the development of novel pharmaceuticals and advanced materials. The experimental protocols and analytical insights provided in this guide offer a robust framework for researchers to accurately characterize and confidently utilize this compound in their scientific endeavors. A thorough understanding of these properties is the critical first step in unlocking its full potential in any application.
References
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 3-(Trifluoromethoxy)cinnamic Acid.
- BenchChem. (2025). A Comparative Structural Analysis of 3-(Trifluoromethoxy)cinnamic Acid and Its Analogs in Drug Discovery.
- BenchChem. (2025). Application Notes and Protocols: 3-(Trifluoromethoxy)
- BenchChem. (2025). Spectroscopic and Synthetic Profile of 3-(Trifluoromethoxy)cinnamic Acid: A Technical Guide.
- ChemicalBook. 2-FLUORO-4-(TRIFLUOROMETHYL)CINNAMIC ACID CAS#: 262608-88-8.
- PubChemLite. 2-fluoro-4-(trifluoromethyl)cinnamic acid (C10H6F4O2).
- ChemicalBook. 2-Fluoro-4-(trifluoroMethoxy)cinnaMic acid, 97% | 1588504-91-9.
- PubChem. (E)-2-Fluoro-4-(trifluoromethoxy)cinnamic acid | C10H6F4O3.
- AK Scientific, Inc. 1588504-91-9 2-Fluoro-4-(trifluoromethoxy)cinnamic acid.
- MDPI.
- BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 3-(Trifluoromethoxy)cinnamic Acid.
- BenchChem. (2025). A Comparative Guide to 3-(Trifluoromethoxy)
- BenchChem. 3-Fluoro-4-(trifluoromethoxy)cinnamic acid | 1261148-97-3.
- PubChemLite. 2-fluoro-3-(trifluoromethyl)cinnamic acid (C10H6F4O2).
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